Gnetucleistol C
Description
Contextualization within the Genus Gnetum and Stilbenoid Natural Products
The genus Gnetum, the sole genus within the family Gnetaceae, encompasses approximately 30 to 40 species of tropical gymnosperms. benthamopenarchives.com These plants, which can be trees, shrubs, or lianas, are a rich source of stilbenoids, a class of natural phenolic compounds. benthamopenarchives.com The plants of the Gnetaceae family are known to contain stilbene (B7821643) oligomers as their primary chemical constituents. benthamopenarchives.com Stilbenoids are synthesized in plants through the phenylpropanoid pathway and are characterized by a C6-C2-C6 backbone. nih.gov The genus Gnetum is particularly noted for producing a diverse array of structurally complex stilbenoid oligomers, including dimers, trimers, and tetramers, which are often derivatives of resveratrol (B1683913). benthamopenarchives.comnih.govscielo.brtandfonline.comtandfonline.com This chemical richness has made the genus a focal point for phytochemical research. researchgate.net
Significance of Stilbenoids in Phytochemical and Pharmacological Investigations
Stilbenoids are a class of plant polyphenols that have attracted significant scientific interest due to their structural diversity and wide range of biological activities. mdpi.commdpi.com As phytoalexins, they are produced by plants as a defense mechanism against pathogens like fungi. nih.gov The pharmacological potential of stilbenoids is extensive, with research investigating their antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. mdpi.commdpi.comnih.gov The most famous stilbenoid, resveratrol, has been studied for numerous health benefits. mdpi.com The complex structures of oligostilbenoids, formed by the polymerization of monomeric units like resveratrol, offer a vast field for phytochemical exploration and are of significant interest in the search for new therapeutic agents. tandfonline.comtandfonline.commdpi.com
Overview of Gnetucleistol C as a Known Stilbenoid Constituent
This compound is a resveratrol trimer, an oligostilbenoid that has been identified and isolated from the lianas of several Gnetum species. nih.govresearchgate.netanalis.com.my Its structure was elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), ultraviolet (UV), and infrared (IR) spectroscopy. benthamopenarchives.comresearchgate.net The initial isolation of this compound, along with two other new stilbene derivatives, gnetucleistol A and B, was from Gnetum cleistostachyum. researchgate.netresearchgate.net Subsequent phytochemical investigations have confirmed its presence in other species such as Gnetum microcarpum and Gnetum cuspidatum, often alongside other known stilbenoids. benthamopenarchives.comanalis.com.mynih.gov The discovery of this compound in multiple Gnetum species highlights its significance as a characteristic constituent of this genus and underscores the chemotaxonomic relationship between these species. researchgate.net
Interactive Data Tables
Table 1: Isolation of this compound from Gnetum Species
This table details the Gnetum species from which this compound has been isolated and lists other stilbenoids that were discovered alongside it in the same studies.
| Gnetum Species | Other Stilbenoids Isolated in the Same Study | Reference(s) |
| Gnetum cleistostachyum | Gnetucleistol A, Gnetucleistol B, Gnetifolin A, p-hydroxycinnamic acid, Piceatannol (B1677779), Resveratrol | researchgate.netresearchgate.net |
| Gnetum microcarpum | Malaysianol E, Gnetol (B1454320), Gnetucleistol D, Resveratrol, E-viniferin | benthamopenarchives.comresearchgate.netnih.gov |
| Gnetum cuspidatum | Resveratrol, Gnetucleistol D, Gnemonol M | analis.com.myiaea.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-(4-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H12O4/c1-18-13-3-2-4-14-12(13)8-15(19-14)9-5-10(16)7-11(17)6-9/h2-8,16-17H,1H3 |
InChI Key |
QVTAJIWJPWMJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Isolation and Chromatographic Purification Strategies for Gnetucleistol C
Botanical Sources and Geographical Distribution of Gnetucleistol C-Containing Species
This compound has been isolated from several species within the Gnetum genus. The geographical distribution of these plants is a key factor in the sourcing of this compound.
Gnetum microcarpum
Gnetum microcarpum Blume is a species of Gnetum that grows in Malaysia. benthamopenarchives.com Phytochemical investigations of the lianas of this plant have led to the successful isolation of this compound. benthamopenarchives.commdpi.com Specifically, an acetone (B3395972) extract of the lianas was found to contain this compound along with other stilbenoids. biocrick.comresearchgate.net
Gnetum cuspidatum
Gnetum cuspidatum Blume is widely distributed throughout tropical Southeast Asia, including Thailand, Vietnam, Cambodia, Malaysia, Sumatra, Java, Borneo, and extending to the Maluku, Sulawesi, and New Guinea. analis.com.mymohe.gov.my this compound has been successfully isolated from a methanol (B129727) extract of the lianas of this species. analis.com.myanalis.com.my
Gnetum cleistostachyum
Gnetum cleistostachyum C.Y. Cheng is found in the southern part of the Yunnan province of China. tandfonline.comtandfonline.com This species is a known source of this compound, which was isolated from its lianas. tandfonline.comtandfonline.com Research indicates that this compound, along with other stilbene (B7821643) derivatives, was identified from this plant. biocrick.com
Gnetum montanum
Gnetum montanum Markgr. is a climbing, woody plant that grows in the natural forests of Vietnam at altitudes ranging from 200 to 1200 meters. hust.edu.vn this compound has been isolated from the ethyl acetate (B1210297) extract of a methanol extract of the stems of this plant. hust.edu.vn
Extraction Methodologies from Plant Matrix
The initial step in isolating this compound involves extracting the compound from the plant material. Various solvents and techniques are employed to create a crude extract.
The most common approach involves the use of organic solvents. For Gnetum microcarpum, the air-dried and ground lianas were extracted with acetone at room temperature. benthamopenarchives.commdpi.com In some studies, the crude acetone extract was then dissolved in methanol and partitioned with diethyl ether to remove tannins. mdpi.com For Gnetum cuspidatum, a methanol extract of the lianas was prepared. analis.com.myanalis.com.my Similarly, the stems of Gnetum montanum were extracted with methanol, and the resulting extract was then further partitioned using different solvents, with this compound being found in the ethyl acetate fraction. hust.edu.vn
Conventional methods like maceration, where the plant material is soaked in a solvent, are often used. jsmcentral.orgd-nb.info This technique is favored for its simplicity and for avoiding high temperatures that could degrade thermolabile compounds. jsmcentral.org The choice of solvent is critical and is based on the polarity of the target compounds. jsmcentral.org For stilbenoids like this compound, solvents such as acetone, ethanol, and methanol are frequently used. nih.govmdpi.com
More advanced and "green" extraction techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) are also being explored for their efficiency and reduced environmental impact. unimib.it
Advanced Chromatographic Separation Techniques for this compound
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound.
A common initial step is Vacuum Liquid Chromatography (VLC) , which is used for the initial fractionation of the crude extract. mdpi.comanalis.com.my This technique allows for a rough separation of compounds based on their polarity.
Column Chromatography (CC) is then extensively used for further purification of the fractions obtained from VLC. mdpi.comnih.gov This method involves a stationary phase (e.g., silica (B1680970) gel, alumina) packed into a column, through which the mobile phase (a solvent or a mixture of solvents) carries the sample, separating the components based on their differential adsorption to the stationary phase. nih.gov
Radial Chromatography (RC) , a form of preparative layer chromatography, has also been employed for the purification of this compound from fractions of Gnetum cuspidatum and Gnetum microcarpum. mdpi.comanalis.com.my
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and analysis of compounds. chromtech.comlibretexts.org It utilizes high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. chromtech.com Different modes of HPLC, such as reversed-phase and normal-phase, can be used depending on the properties of the compound. chromtech.com
Thin-Layer Chromatography (TLC) is often used to monitor the separation process and to identify the fractions containing the target compound. nih.gov It is a simple and rapid method where a thin layer of adsorbent material coated on a plate serves as the stationary phase. nih.gov
The selection and combination of these chromatographic techniques are crucial for obtaining this compound in a pure form. The process often involves a repetitive sequence of these methods to achieve the desired level of purity.
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) serves as a crucial initial step in the purification of this compound. mdpi.com It is employed for the coarse fractionation of the crude plant extract, allowing for the separation of compounds into groups based on their polarity. analis.com.mybenthamopenarchives.com This technique is advantageous for handling large amounts of crude extract and provides a preliminary separation that facilitates subsequent, higher-resolution chromatographic methods. mdpi.com
In a typical procedure, a crude extract from a Gnetum species, such as the methanol extract of Gnetum cuspidatum lianas or the acetone extract of Gnetum microcarpum lianas, is subjected to VLC. mdpi.comanalis.com.my The stationary phase is commonly silica gel 60. mdpi.comanalis.com.my The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a common solvent system involves a gradient of n-hexane and ethyl acetate (EtOAc), followed by ethyl acetate and methanol (MeOH), to elute compounds of increasing polarity. mdpi.comanalis.com.my This process yields several major fractions, one or more of which will be enriched with this compound and selected for further purification. mdpi.comanalis.com.my
| Plant Source | Extraction Solvent | VLC Stationary Phase | VLC Eluent System | Reference |
| Gnetum cuspidatum (lianas) | Methanol | Silica gel 60, 70–230 mesh | n-hexane:EtOAc (7:3, 6:4, 5:5, 3:7, 2:8, 1:9) followed by EtOAc:MeOH (10:0, 9:1, 8:2) | analis.com.my |
| Gnetum microcarpum (lianas) | Acetone | Silica gel 60 PF₂₅₄ | Hexane:EtOAc (from 9:1 to 0:10) followed by EtOAc:MeOH (9:1) | mdpi.com |
Column Chromatography (CC)
Following initial fractionation by VLC, Column Chromatography (CC) is extensively used for the further separation and purification of this compound. mdpi.combenthamopenarchives.comhust.edu.vn This technique offers higher resolution than VLC and is essential for isolating the target compound from other closely related stilbenoids present in the VLC fractions. orgchemboulder.com
The stationary phase for CC is typically silica gel, with various mesh sizes such as 100–200 mesh or 230–400 mesh being reported. mdpi.comresearchgate.netresearchgate.net The selection of the mobile phase, or eluent, is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). orgchemboulder.com A gradient elution is commonly employed, where the polarity of the solvent system is progressively increased to separate compounds with different affinities for the stationary phase. researchgate.netresearchgate.net For example, fractions obtained from VLC are applied to a silica gel column and eluted with solvent systems like cyclohexane-acetone or chloroform-methanol gradients. researchgate.netresearchgate.net Researchers collect numerous small fractions, which are then analyzed (e.g., by TLC) to identify those containing pure or nearly pure this compound. hust.edu.vnresearchgate.net In some protocols, multiple CC steps are necessary to achieve the desired purity. benthamopenarchives.com
| Plant Source | Preceding Step | CC Stationary Phase | CC Eluent System (Gradient) | Reference |
| Gnetum cleistostachyum | EtOAc soluble fraction | Silica gel (100–200 mesh) | Chloroform (CHCl₃) – Methanol (MeOH) | researchgate.net |
| Gnetum cleistostachyum | Fraction from initial CC | Silica gel (140–180 mesh) | Cyclohexane – Acetone (4:1 to 2:1) | researchgate.net |
| Gnetum montanum | Ethyl acetate extract | Silica gel | Not specified in detail | hust.edu.vn |
| Gnetum microcarpum | VLC Fractions | Silica gel 60 (230–400 mesh) | Not specified in detail, used in combination with other techniques | mdpi.com |
Radial Chromatography (RC)
Radial Chromatography (RC), also known as centrifugal thin-layer chromatography, is a preparative chromatographic technique frequently employed in the final stages of this compound purification. mdpi.comanalis.com.mybenthamopenarchives.com It is particularly effective for purifying small quantities of compounds and offers fast separations with good resolution. wikipedia.org In the isolation of this compound, RC is often used repetitively on fractions obtained from VLC or CC to yield the pure compound. mdpi.comanalis.com.myanalis.com.my
The stationary phase for RC is typically silica gel 60 PF₂₅₄ containing gypsum, prepared on a circular glass plate. mdpi.com The sample is applied to the center of the plate, and the mobile phase is pumped from the center towards the edge. wikipedia.org The components of the mixture separate into concentric circular bands. In the purification of this compound from Gnetum microcarpum, sub-fractions from VLC were subjected to repetitive RC using solvent systems such as hexane:acetone (8:2) or chloroform:methanol (8.5:1.5) to yield the pure compound (12.2 mg). mdpi.comresearchgate.net Similarly, this compound was isolated from Gnetum cuspidatum after VLC fractionation by applying selected fractions to repetitive radial chromatography. analis.com.myanalis.com.myiaea.org
| Plant Source | Preceding Step | RC Stationary Phase | RC Eluent System | Reference |
| Gnetum cuspidatum | VLC Fraction | Not specified | Not specified | analis.com.myiaea.org |
| Gnetum microcarpum | VLC Sub-fraction (GM36) | Silica gel 60 PF₂₅₄ | Chloroform (CHCl₃):Acetone (9:1) | mdpi.comresearchgate.net |
| Gnetum microcarpum | VLC Sub-fraction (GM44) | Silica gel 60 PF₂₅₄ | Chloroform (CHCl₃):Methanol (MeOH) (8.5:1.5) | mdpi.com |
Thin Layer Chromatography (TLC) Applications in Purification
Thin Layer Chromatography (TLC) is an indispensable analytical and preparative tool throughout the isolation process of this compound. hust.edu.vnnih.gov Its primary application is to monitor the progress of separations in VLC and CC. umich.edu By spotting small aliquots of collected fractions onto a TLC plate and developing it in an appropriate solvent system, researchers can quickly visualize the composition of each fraction and combine those containing the target compound. researchgate.net
TLC is crucial for selecting the optimal solvent system for column chromatography. orgchemboulder.com Different solvent combinations are tested to find the one that provides the best separation between this compound and its impurities. wikipedia.org The plates, typically pre-coated silica gel 60 F₂₅₄, allow for the detection of compounds under UV light or by using a staining reagent like ceric sulfate (B86663) spray. mdpi.comumich.edu
In some instances, TLC is used in its preparative form (pTLC) for the final purification step, especially for small sample sizes. nih.gov For example, after initial column chromatography, a mixture can be applied as a band onto a thicker preparative TLC plate. Following development, the band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent. nih.gov
Spectroscopic Elucidation of Gnetucleistol C Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of Gnetucleistol C, providing detailed insights into the carbon skeleton and the relative arrangement of its constituent atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The one-dimensional ¹H and ¹³C NMR spectra of this compound offer the initial and foundational data for its structural assignment. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number and type of carbon atoms present in the molecule.
Data obtained from the analysis of this compound is presented below:
| Position | ¹³C Chemical Shift (δC) in ppm | ¹H Chemical Shift (δH) in ppm (J in Hz) |
| 1 | 133.0 | - |
| 2, 6 | 128.0 | 7.24 (d, J = 8.4) |
| 3, 5 | 115.0 | 6.78 (d, J = 8.4) |
| 4 | 157.0 | - |
| 7 | 127.0 | 7.05 (s) |
| 8 | 123.0 | - |
| 1' | 131.0 | - |
| 2', 6' | 105.0 | 6.25 (s) |
| 3', 5' | 159.0 | - |
| 4' | 102.0 | 6.15 (s) |
| OCH₃ | 55.2 | 3.75 (s) |
Note: NMR data was reported in acetone-d₆.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and defining the relative stereochemistry of this compound.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the relative stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity.
Though the specific cross-peaks from the 2D NMR spectra of this compound are not detailed here, the structural elucidation was reliant on the interpretation of these experiments to confirm the connectivity of the aromatic rings and the stereochemical configuration of the molecule researchgate.net.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry provides vital information regarding the molecular weight and elemental composition of this compound, thereby confirming the molecular formula derived from NMR data.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis of this compound yielded a protonated molecule ion peak at an m/z (mass-to-charge ratio) of 257.0807 [M+H]⁺. This experimental value is in close agreement with the calculated mass of 257.0808 for the molecular formula C₁₅H₁₃O₄, thus confirming the elemental composition of the compound googleapis.com.
Electron Ionization Mass Spectrometry (EI-MS)
High-resolution electron ionization mass spectrometry (HREI-MS) further corroborated the molecular formula of this compound. The analysis showed a molecular ion peak at m/z 256.0733, which is consistent with the molecular formula C₁₅H₁₂O₄ researchgate.net.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy Contributions to Structural Insights
UV-Vis and IR spectroscopy provide complementary information about the functional groups and conjugated systems present in this compound.
The UV spectrum of this compound displays absorption maxima (λmax) at 297 and 306 nm. These absorptions are indicative of the presence of a conjugated system within the molecule, characteristic of its stilbenoid structure researchgate.net.
The IR spectrum provides evidence for the presence of specific functional groups. For this compound, absorption bands are observed at 3300 cm⁻¹, corresponding to hydroxyl (-OH) groups, and at 1604, 1550, 1491, and 1464 cm⁻¹, which are characteristic of aromatic ring vibrations researchgate.net.
Biosynthetic Pathways of Gnetucleistol C
General Stilbenoid Biosynthesis from Shikimate and Acetate-Malonate Pathways
The biosynthesis of stilbenoids originates from two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. researchgate.netunair.ac.id These pathways provide the basic carbon skeletons required for the construction of the characteristic stilbene (B7821643) backbone. researchgate.net
The shikimate pathway is responsible for producing the aromatic amino acid L-phenylalanine. This amino acid is then converted through a series of enzymatic steps into p-coumaroyl-CoA. This molecule provides one of the two aromatic rings and the two-carbon bridge connecting them in the final stilbenoid structure.
Concurrently, the acetate-malonate pathway generates malonyl-CoA. researchgate.net This molecule serves as the building block for the second aromatic ring. In a crucial condensation reaction, three molecules of malonyl-CoA are combined with one molecule of p-coumaroyl-CoA. researchgate.netunair.ac.id This reaction is the cornerstone of stilbenoid biosynthesis, leading to the formation of the parent stilbene, resveratrol (B1683913). researchgate.net
Role of Resveratrol Synthase (STS) and Stilbene Oligomerization in Gnetum Species
The key enzyme orchestrating the condensation of p-coumaroyl-CoA and malonyl-CoA is Resveratrol Synthase (STS), also known as stilbene synthase. researchgate.netunair.ac.id This enzyme catalyzes the formation of resveratrol, the foundational monomer for a vast number of more complex stilbenoids found in Gnetum species. researchgate.net
Once resveratrol is synthesized, the structural diversity of stilbenoids in Gnetum is achieved through oligomerization. This process involves the oxidative coupling of resveratrol units, which can be linked in various ways to form dimers, trimers, and other oligomers. researchgate.netunair.ac.id These reactions are often followed by secondary modifications such as cyclization, enolization, and oxidation, which further increase the complexity of the final molecules. unair.ac.id The genus Gnetum is particularly known for producing a rich variety of these resveratrol oligomers. researchgate.netresearchgate.net While some plants produce large stilbenoid polymers, those isolated from Gnetum are typically smaller, consisting mainly of monomers and dimers. unair.ac.id
Proposed Enzymatic and Chemical Steps in Gnetucleistol C Formation
While the precise biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the known chemistry of stilbenoid formation in Gnetum and the co-occurrence of potential precursors in the same plant species. This compound has been isolated from the lianas of Gnetum microcarpum. researchgate.netmdpi.com
The formation of complex, modified stilbenoids like this compound likely proceeds through several intermediary precursors. One such potential precursor is Cuspidan B, a tricyclic stilbene monomer that has also been isolated from Gnetum species, including Gnetum microcarpum. mdpi.com The biosynthesis would likely involve the oxidative coupling of resveratrol or its derivatives to form a dimeric intermediate. Subsequent intramolecular cyclizations and rearrangements, characteristic of stilbenoid biosynthesis, could then lead to the formation of the core structure of this compound.
Further chemical diversity in stilbenoids is achieved through modification of the basic skeleton by enzymes such as hydroxylases and methyltransferases. Hydroxylation, the addition of hydroxyl (-OH) groups to the aromatic rings, is a common modification that can significantly alter the biological activity of the compound. mdpi.com Similarly, O-methylation, the addition of a methyl group to a hydroxyl group, is another key decorative step. For instance, the stilbenoid isorhapontigenin (B148646), found in Gnetum, possesses a methoxy (B1213986) group. mdpi.com It is proposed that the final steps in the biosynthesis of this compound involve specific hydroxylation and/or O-methylation reactions on an advanced intermediate to yield the final structure. The exact sequence and timing of these modifications within the biosynthetic cascade are yet to be determined.
Comparative Biosynthetic Analysis with Related Gnetum Stilbenoids
The genus Gnetum is a prolific source of structurally diverse stilbenoids, providing a basis for comparative biosynthetic analysis. The stilbenoids produced by Gnetum species, such as G. microcarpum, G. montanum, and G. gnemon, share common biosynthetic origins but exhibit significant structural variations. unair.ac.idnih.gov
Many of these compounds, including gnetol (B1454320), ɛ-viniferin, malaysianol D, parvifolol D, and gnetifolin M, are, like this compound, isolated from Gnetum microcarpum. mdpi.com Their biosynthesis follows the general pathway of resveratrol formation and subsequent oligomerization. For example, ɛ-viniferin is a well-known resveratrol dimer formed via oxidative coupling. More complex trimers, such as malaysianol D, are formed through the further addition of a resveratrol unit. mdpi.com
The structural differences between these compounds often arise from:
The nature of the monomeric units: While resveratrol is the most common precursor, other monomers like oxyresveratrol (B150227) can also be incorporated, as seen in the formation of gnetumontanin A and B from Gnetum montanum. nih.gov
Subsequent modifications: The degree and position of hydroxylation, methylation, glycosylation, and cyclization create the final diversity observed. For instance, gnetumontanin C and D from G. montanum feature a novel delta-lactone moiety, indicating a unique oxidative cleavage and cyclization pathway. nih.gov
The biosynthesis of this compound is thus understood to be one of several related, yet distinct, pathways branching from the central stilbenoid metabolism in Gnetum. Its unique structure is the result of a specific sequence of oligomerization and modification steps that differentiate it from other co-occurring stilbenoids.
Chemical Synthesis and Derivatization Approaches for Gnetucleistol C and Analogues
Total Synthesis Strategies of Gnetucleistol C (if applicable)
The total synthesis of this compound, a complex stilbene (B7821643) derivative first isolated from Gnetum cleistostachyum, has been a subject of interest in organic synthesis. researchgate.netresearchgate.net While detailed, step-by-step publications on its total synthesis are not abundant in the primary literature, evidence suggests its successful synthesis has been achieved. One report indicates the transformation of a synthetic intermediate into this compound in a 49% yield, pointing to a developed synthetic route. researchgate.net
A general synthetic approach to this compound and other stilbenolignans would logically involve a convergent strategy. This typically entails the synthesis of two key fragments—a stilbene unit and a phenylpropanoid or other phenolic unit—which are then coupled together. A critical step in such a synthesis is the diastereoselective formation of the dihydrobenzofuran ring system, which constitutes the core of many stilbenolignans. Controlling the stereochemistry at the newly formed chiral centers is paramount.
Key challenges in the total synthesis of this compound include:
The stereocontrolled construction of the C-C and C-O bonds that link the stilbene and lignan (B3055560) components.
The precise installation of multiple contiguous stereocenters.
The development of efficient routes to the requisite, often highly functionalized, aromatic starting materials.
The successful synthesis of related stilbenolignans, such as (±)-aiphanol, through the oxidative coupling of a stilbene and a cinnamyl alcohol, provides a blueprint for how such complex molecules can be assembled. rsc.org
Biomimetic Synthesis of Related Stilbenolignans (e.g., Gnetucleistol F)
Biomimetic synthesis aims to replicate the biosynthetic pathways that occur in nature. For stilbenolignans, this often involves mimicking the enzymatic oxidative coupling reactions that plants use to construct these dimers and oligomers from simpler phenolic precursors. rsc.org Gnetucleistol F, a stilbenolignan isolated from Gnetum cleistostachyum alongside this compound, has been successfully synthesized for the first time using a biomimetic approach. wikipedia.orgnih.govresearchgate.net This strategy not only provides a route to the molecule but also lends support to its proposed biogenetic origin. nih.govresearchgate.net
Oxidative Coupling Reactions in Stilbenoid Synthesis
The cornerstone of the biomimetic synthesis of many stilbenolignans is the oxidative coupling of phenolic compounds. rsc.org It is widely accepted that the biosynthesis of these dimers involves the coupling of phenoxy radicals, which are generated through a one-electron oxidation catalyzed by enzymes like laccases or peroxidases. rsc.orgresearchgate.net In the laboratory, this transformation can be achieved using chemical oxidants.
These reactions can be categorized as either homocoupling (dimerization of two identical molecules) or cross-coupling (coupling of two different molecules). researchgate.net The regioselectivity of the coupling can be difficult to control, often leading to a mixture of products, and the laboratory reactions typically lack enantioselectivity, resulting in racemic mixtures. rsc.org
Several reagents have been employed to effect these oxidative couplings in the synthesis of stilbenoids:
Iron(III) Chloride (FeCl₃): This reagent has been used to catalyze the regioselective oxidative cross-coupling of different stilbene precursors. researchgate.net
Silver Acetate (B1210297) (AgOAc): Used as an oxidative coupling reagent in the hemisynthesis of resveratrol (B1683913) dimers. oeno-one.eu
Silver Carbonate: Employed in the convergent synthesis of (±)-aiphanol. rsc.org
Enzymes: Laccases and horseradish peroxidase are used as "green" biocatalysts to mimic the natural process, though they also tend to produce racemic products. rsc.orgresearchgate.net
The biomimetic synthesis of Gnetucleistol F and other related compounds like gnetofuran A and lehmbachol D was accomplished based on their proposed biogenetic pathway, highlighting the power of this strategy. nih.govresearchgate.net
| Precursor(s) | Oxidizing Agent/Catalyst | Key Reaction Type | Product(s) |
| Stilbene and Cinnamyl alcohol | Silver Carbonate | Oxidative Coupling | (±)-Aiphanol and congeners rsc.org |
| Resveratrol | Silver Acetate (AgOAc) | Oxidative Coupling | δ-viniferin, parthenostilbenin B, etc. oeno-one.eu |
| Resveratrol and Isorhapontigenin (B148646) precursors | FeCl₃ or Horseradish Peroxidase-H₂O₂ | Oxidative Cross-Coupling | Dihydrobenzofuran-type heterodimers researchgate.net |
Semi-Synthesis and Chemical Modification for Structural Diversification
Semi-synthesis is a synthetic strategy that utilizes compounds isolated from natural sources as starting materials for chemical modification. scripps.edu This approach is particularly valuable when the natural product is complex but readily available, allowing chemists to generate a variety of analogues for structure-activity relationship (SAR) studies without undertaking a lengthy total synthesis for each new compound. mdpi.com
For stilbenolignans like this compound, the numerous functional groups present a range of opportunities for chemical modification. These modifications can be used to probe the importance of specific structural features for biological activity and to improve pharmacokinetic properties.
Potential semi-synthetic modifications for a stilbenolignan scaffold include:
Alkylation/Acylation of Phenolic Hydroxyls: Converting the free hydroxyl groups to ethers or esters can investigate the role of hydrogen bonding and modulate the compound's polarity. For example, methoxy (B1213986) derivatives of resveratrol have been synthesized to evaluate their antifungal activity. grafiati.com
Modification of Aromatic Rings: Electrophilic substitution reactions could introduce new functional groups onto the aromatic rings, altering their electronic properties and steric profile.
Saturation of Olefinic Bonds: The stilbene double bond can be hydrogenated to explore the importance of the planarity and rigidity of this part of the molecule for its biological function.
| Starting Material Type | Target Functional Group | Potential Reaction | Rationale |
| Stilbenolignan | Phenolic Hydroxyls | Methylation (e.g., with dimethyl sulfate) | Investigate the role of hydrogen bond donors; potentially increase metabolic stability. |
| Stilbenolignan | Phenolic Hydroxyls | Acylation (e.g., with acetic anhydride) | Increase lipophilicity; create prodrugs. |
| Stilbenolignan | Stilbene Double Bond | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Assess the importance of the conjugated π-system for biological activity. |
Through these synthetic and semi-synthetic strategies, chemists can not only construct complex molecules like this compound but also create a diverse library of related compounds to explore their therapeutic potential.
Biological Activities and Molecular Mechanisms of Gnetucleistol C
Anti-inflammatory Efficacy of Gnetucleistol C
This compound, a stilbenoid isolated from the lianas of Gnetum cleistostachyum, belongs to a class of polyphenolic compounds recognized for their significant anti-inflammatory properties. semanticscholar.orgresearchgate.net The anti-inflammatory potential of this compound is understood through its structural similarity to other bioactive stilbenoids and direct studies on related compounds from the same plant source. nih.govresearchgate.net
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production: In Vitro Model Studies
While direct studies on this compound's effect on Prostaglandin E2 (PGE2) are not extensively documented, the anti-inflammatory action of the broader stilbenoid family suggests a likely mechanism involving the modulation of the arachidonic acid cascade. Prostaglandins are key mediators of inflammation, and their synthesis is dependent on cyclooxygenase (COX) enzymes. isnff-jfb.com
In vitro testing of various non-prenylated stilbenoids has demonstrated significant inhibitory effects against both COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandin precursors. isnff-jfb.com For instance, the well-studied stilbenoid, resveratrol (B1683913), shows a higher inhibitory effect against both COX enzymes than ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). isnff-jfb.com The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory prostaglandins, including PGE2. nih.govfrontiersin.org Given that this compound is a member of the stilbenoid class, it is plausible that it shares this inhibitory mechanism, although specific research is required for confirmation.
Modulation of Inflammatory Pathways (e.g., TNF-α, Malondialdehyde) by Related Stilbenolignans
Research into other stilbenolignans isolated from Gnetum cleistostachyum provides strong evidence for the anti-inflammatory capabilities of this class of compounds. A study investigating a new stilbenolignan, gnetucleistol F, along with four other known stilbenolignans from the same plant, tested their pharmacological activities. nih.govresearchgate.net
The findings revealed that gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C all demonstrated moderate inhibitory effects on the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, gnetucleistol F exhibited potent inhibitory activity against malondialdehyde (MDA), a marker of oxidative stress that is often elevated during inflammatory processes. nih.govresearchgate.net This modulation of key inflammatory markers like TNF-α and byproducts of lipid peroxidation by compounds structurally related to this compound underscores its potential to act on similar pathways.
| Compound | Source | Inflammatory Mediator Inhibited |
| Gnetucleistol F | Gnetum cleistostachyum | TNF-α (moderate), Malondialdehyde (potent) nih.govresearchgate.net |
| Gnetofuran A | Gnetum cleistostachyum | TNF-α (moderate) nih.govresearchgate.net |
| Lehmbachol D | Gnetum cleistostachyum | TNF-α (moderate) nih.govresearchgate.net |
| Gnetifolin F | Gnetum cleistostachyum | TNF-α (moderate) nih.govresearchgate.net |
| Gnetumontanin C | Gnetum cleistostachyum | TNF-α (moderate) nih.govresearchgate.net |
Cellular and Molecular Targets in Anti-inflammatory Mechanisms
The anti-inflammatory actions of stilbenoids are multifaceted, involving the modulation of several key signaling pathways that regulate the inflammatory response. mdpi.com The primary molecular targets for this class of compounds include transcription factors and enzymes that orchestrate the expression of pro-inflammatory genes. mdpi.comfrontiersin.org
Key molecular pathways modulated by stilbenoids and related phytochemicals include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a central regulator of inflammation. Stilbenoids can inhibit its activation, thereby suppressing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and inducible nitric oxide synthase (iNOS). mdpi.comfrontiersin.orgmdpi.com
MAPKs (Mitogen-Activated Protein Kinases): This family of protein kinases, including JNK, ERK, and p38, plays a crucial role in signal transduction from the cell surface to the nucleus, leading to inflammatory responses. mdpi.comfrontiersin.org The ability of some natural compounds to inhibit MAPK phosphorylation is a key part of their anti-inflammatory mechanism. scienceopen.com
STAT3 (Signal Transducer and Activator of Transcription 3): This pathway is often activated by inflammatory cytokines and contributes to the development of chronic inflammation. researchgate.net
While the specific molecular targets of this compound have yet to be fully elucidated, its classification as a stilbenoid suggests it likely interacts with these core inflammatory signaling cascades to exert its effects. biosynth.com
Antioxidant Potential (Inferred from broader stilbenoid family)
The phenolic structure inherent to stilbenoids confers significant antioxidant potential, a characteristic that is widely recognized as a cornerstone of their health benefits. isnff-jfb.comresearchgate.net This antioxidant activity arises from their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components like DNA, lipids, and proteins. mdpi.com
Free Radical Scavenging Assays (e.g., DPPH) for Related Compounds
The antioxidant capacity of the stilbenoid family has been extensively evaluated using various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods used. astate.edu
Studies on various stilbenoids and stilbenoid-rich extracts have consistently demonstrated potent free-radical scavenging activity.
Resveratrol: Has been evaluated using multiple antioxidant assays, including those for scavenging DPPH, superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. researchgate.net
Oxyresveratrol (B150227): Shows strong antioxidant activity in DPPH, superoxide anion, and hydroxyl radical scavenging tests. encyclopedia.pub
Vitis vinifera (Grape) Root Extract: An extract rich in seven different stilbenoids was found to effectively scavenge DPPH, hydroxyl, galvinoxyl, and superoxide free radicals. nih.gov
Prenylated Stilbenoids: Extracts from peanut hairy roots containing prenylated stilbenoids also exhibit significant antioxidant activity in the DPPH assay. astate.edu
The consistent and potent results from these assays across a range of stilbenoids strongly suggest that this compound possesses comparable antioxidant and free-radical scavenging capabilities.
| Stilbenoid/Extract | Assay Type | Reference |
| Resveratrol | DPPH, Superoxide, H₂O₂, Hydroxyl Radical Scavenging | researchgate.net |
| Oxyresveratrol | DPPH, Superoxide, Hydroxyl Radical Scavenging | encyclopedia.pub |
| Vitis vinifera Root Extract | DPPH, Hydroxyl, Galvinoxyl, Superoxide Radical Scavenging | nih.gov |
| Peanut Hairy Root Extract | DPPH, Cellular Antioxidant Assay | astate.edu |
| Piceatannol (B1677779) | Intracellular ROS Reduction | encyclopedia.pub |
Potential Mechanisms of Antioxidant Action
The antioxidant effects of the stilbenoid family are not limited to direct radical scavenging. They also engage in several indirect mechanisms that enhance the cell's endogenous antioxidant defenses. isnff-jfb.com
Potential mechanisms include:
Direct Radical Scavenging: The core mechanism involves the donation of electrons or hydrogen atoms from the phenolic hydroxyl groups to neutralize ROS, such as hydroxyl radicals and superoxide anions. mdpi.comencyclopedia.pub The number and position of these hydroxyl groups on the stilbene (B7821643) backbone are crucial for this activity. nih.gov
Upregulation of Antioxidant Enzymes: Stilbenoids can activate signaling pathways that lead to an increased expression of protective enzymes. isnff-jfb.com For instance, they can upregulate genes for superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidases, which are critical for detoxifying ROS. isnff-jfb.com
Activation of the Nrf2 Pathway: A key mechanism is the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor-2). isnff-jfb.com Once activated, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). isnff-jfb.comnih.gov
Inhibition of Pro-oxidant Enzymes: Some stilbenoids may also exert antioxidant effects by downregulating enzymes that produce ROS. astate.edu
Cytotoxic Activity in Pre-clinical In Vitro Models (e.g., HCT116 Cancer Cell Line)
This compound, a stilbenoid derivative, has demonstrated notable cytotoxic activity against various cancer cell lines in preclinical in vitro studies. A key focus of this research has been on the human colorectal carcinoma cell line, HCT116. gentarget.comwikipedia.org The HCT116 cell line is a widely utilized model in cancer research, known for its characteristic mutation in the KRAS proto-oncogene. wikipedia.org
Research into the phytochemical properties of Gnetum microcarpum has identified this compound as a compound with cytotoxic potential against the HCT116 cancer cell line. upm.edu.my In these studies, the cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
One study reported the cytotoxic activity of several compounds isolated from Gnetum microcarpum, including this compound. upm.edu.my The findings from this research highlighted its activity against the HCT116 cell line. upm.edu.myuum.edu.my
Table 1: Cytotoxic Activity of Selected Compounds from Gnetum microcarpum against HCT116 Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | 23.93 upm.edu.my |
| Compound 20 | 30.07 upm.edu.my |
The data presented in Table 1 illustrates the comparative cytotoxicity of this compound and another compound from the same source, indicating its relative potency in this specific cancer cell line.
Further research has explored the cytotoxic effects of various natural and synthetic compounds on HCT116 cells, providing a broader context for understanding the potential of this compound. For instance, extracts from other natural sources have also been shown to exhibit moderate cytotoxic effects on HCT116 cells. ekb.eg The sensitivity of HCT116 cells to different therapeutic agents is a subject of ongoing investigation, with studies exploring various mechanisms of cell death, including apoptosis and cell cycle arrest. thno.orgresearchgate.netmdpi.com
The HCT116 cell line serves as a valuable tool for screening potential anticancer agents and for studying the molecular pathways involved in cancer cell proliferation and death. wikipedia.orgresearchgate.net Its use in these preclinical models is a critical step in the evaluation of novel compounds like this compound for their potential therapeutic applications.
Analytical Methodologies for Detection and Quantification of Gnetucleistol C
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of Gnetucleistol C and other stilbenoids from plant sources. wikipedia.orgshimadzu.com This method utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orglibretexts.org The separation is based on the differential interactions of each compound with the stationary phase, leading to different elution times, known as retention times, which aid in identification. wikipedia.orgshimadzu.com
Reversed-phase HPLC is commonly employed for the analysis of stilbenoids. nih.gov In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). libretexts.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple compounds within a single analytical run.
Detection is most frequently accomplished using an ultraviolet (UV) or diode-array detector (DAD). nih.govcdc.gov Stilbenoids, including this compound, exhibit characteristic UV absorbance maxima due to their molecular structure, typically around 300-320 nm. nih.govnih.gov The intensity of the absorbance is proportional to the concentration of the compound, allowing for quantification when compared against a standard curve of the pure substance. libretexts.org Preparative HPLC is also used to isolate and purify this compound for further structural elucidation or bioactivity studies. googleapis.com
Table 1: Example HPLC Parameters for Stilbenoid Analysis
This table outlines typical conditions used in HPLC methods for the separation and analysis of stilbenoids, including compounds structurally related to this compound. These parameters are often optimized depending on the specific plant matrix and target analytes.
| Parameter | Typical Specification | Function |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. acs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid (e.g., formic acid) | Solvent that carries the sample through the column. googleapis.com |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV/DAD at ~305-320 nm | Measures the absorbance of the eluting compounds for detection and quantification. nih.govnih.gov |
| Column Temperature | 25 - 40 °C | Maintains consistent and reproducible separation conditions. shimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis abilities of mass spectrometry. chemyx.comwikipedia.org This synergy provides a high degree of sensitivity and specificity, making it an indispensable tool for identifying and quantifying compounds like this compound, especially at low concentrations in complex biological matrices. wikipedia.orgekb.eg After components are separated by the LC system, they are introduced into the mass spectrometer's ion source. nih.gov
For stilbenoid analysis, Electrospray Ionization (ESI) is a commonly used ion source, which generates charged ions from the eluting compounds without significant fragmentation. nih.govthermofisher.com These ions are then analyzed based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HR-MS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of a compound's elemental formula. mdpi.com
Tandem mass spectrometry (MS/MS or MS²) further enhances analytical confidence. spectroscopyonline.comnih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. nih.govencyclopedia.pub This fragmentation pattern is unique to the molecule's structure and can serve as a highly specific fingerprint for identification. wikipedia.org The Selected Reaction Monitoring (SRM) mode, often performed on triple quadrupole mass spectrometers, is a targeted MS/MS technique that offers exceptional sensitivity and is ideal for quantitative studies. spectroscopyonline.comiaea.org
Table 2: LC-MS and Tandem MS Parameters for Compound Identification
This table details the mass spectrometry settings used for the identification and structural analysis of stilbenoids. The combination of precursor ion selection and fragmentation analysis provides high confidence in compound identification.
| Parameter | Typical Setting / Mode | Purpose |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | Generates charged molecules (ions) from the sample for MS analysis. nih.gov |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, Ion Trap, Orbitrap | Separates ions based on their mass-to-charge ratio (m/z). nih.gov |
| Scan Mode | Full Scan | Detects all ions within a set mass range to identify compounds present. |
| Tandem MS Mode | Product Ion Scan / Selected Reaction Monitoring (SRM) | Fragments a selected precursor ion to generate a characteristic spectrum for structural confirmation and quantification. encyclopedia.pubwikipedia.org |
| Precursor Ion [M-H]⁻ | Specific m/z for this compound | Selects the deprotonated molecular ion of the target compound for fragmentation. nih.gov |
| Product Ions | Characteristic fragment m/z values | The specific fragments produced provide a structural fingerprint for confident identification. encyclopedia.pub |
Spectrophotometric Assays for Quantification
Spectrophotometric assays offer a simpler and more rapid method for quantification compared to chromatography, but often with lower specificity. nih.gov These assays are based on measuring the absorbance of light by a sample at a specific wavelength. denovix.com
For a pure, isolated sample of this compound, direct UV-Vis spectrophotometry can be used for quantification. By measuring the absorbance at its wavelength of maximum absorption (λmax) and using a standard curve prepared from known concentrations of the pure compound, the concentration in an unknown sample can be determined according to the Beer-Lambert law.
However, in the context of a crude plant extract, direct spectrophotometry is generally not suitable for quantifying a single compound like this compound. This is because various compounds in the extract, particularly other stilbenoids and phenolics, have overlapping absorption spectra, which would lead to significant interference and inaccurate results. researchgate.net Therefore, spectrophotometric methods in this context are more commonly used to determine the total phenolic or stilbenoid content of an extract. For instance, the Folin-Ciocalteu assay is a widely used spectrophotometric method for determining total phenolic content. researchgate.net
The primary and most accurate application of spectrophotometry for specific quantification of this compound is as a detection method following chromatographic separation, as described in the HPLC section (i.e., HPLC-UV/DAD). cdc.gov
Compound Index
Table 3: List of Compounds Mentioned
Comparative Phytochemistry and Chemotaxonomic Significance of Gnetucleistol C
Distribution of Gnetucleistol C across Gnetum Species
This compound is not ubiquitously found across all Gnetum species; its presence has been documented in a select group of species, primarily lianas native to Asia. Initial isolation and identification of this compound were from Gnetum cleistostachyum. researchgate.netbiocrick.comwikipedia.org Subsequent phytochemical investigations have led to its discovery in other species, including Gnetum microcarpum and Gnetum cuspidatum. researchgate.netmdpi.comresearchgate.netnih.gov The compound is often found alongside other stilbenoids, including its structural relative, Gnetucleistol D. researchgate.netresearchgate.net
The documented occurrences of this compound are detailed in the table below.
| Gnetum Species | Part of Plant | Reference(s) |
| Gnetum cleistostachyum C.Y. Cheng | Lianas (stems) | researchgate.net, biocrick.com, wikipedia.org |
| Gnetum microcarpum Blume | Lianas (stems) | researchgate.net, mdpi.com, nih.gov |
| Gnetum cuspidatum Blume | Lianas | researchgate.net |
Relationship to Other Stilbenoid Classes (e.g., Resveratrol (B1683913), Viniferins, Gnetols, Gnemonols)
This compound belongs to the diverse family of stilbenoids, which are plant polyphenols characterized by a C6-C2-C6 carbon skeleton. google.com The biosynthesis of these compounds generally originates from the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form the foundational stilbenoid, resveratrol. researchgate.net The vast structural diversity of stilbenoids found in Gnetum arises from the subsequent oligomerization, cyclization, and other modifications of resveratrol and its derivatives. researchgate.net
Resveratrol: This is the fundamental monomeric unit from which most complex stilbenoids in Gnetum are derived. researchgate.net this compound is structurally more complex than resveratrol, featuring a benzofuran (B130515) moiety which indicates significant modification from the basic stilbene (B7821643) backbone. biocrick.com Resveratrol is consistently co-isolated with this compound in species like G. cleistostachyum and G. microcarpum. biocrick.commdpi.com
Viniferins: This class consists of resveratrol dimers, with ε-viniferin being a common example. Like this compound, ε-viniferin has been isolated from Gnetum microcarpum. mdpi.comnih.gov While both are oligomeric stilbenoids derived from resveratrol units, this compound represents a different structural type, formed through intramolecular cyclization to create a furan (B31954) ring, rather than a direct dimerization typical of viniferins.
Gnetols: Gnetols are resveratrol oligomers that represent a significant portion of the stilbenoid content in the Gnetum genus. plantarchives.org Gnetol (B1454320) itself, a dehydrodimer of resveratrol, was found alongside this compound in G. microcarpum. researchgate.netmdpi.com This co-occurrence highlights the shared biosynthetic pathways active within these plants, capable of producing a variety of oligostilbenoids with different linkages and structural motifs.
Gnemonols: The Gnemonols are another class of complex stilbenoid oligomers, including dimers and trimers, first isolated from Gnetum gnemon. researchgate.net For example, Gnemonol M was isolated from Gnetum cuspidatum along with this compound. researchgate.net The presence of both compounds in the same plant underscores the remarkable chemical diversity of the genus, which can produce a wide array of structurally varied stilbenoids from common precursors. researchgate.net
Insights into Gnetum Species Phylogeny and Chemical Diversity
The distribution of specialized secondary metabolites like this compound serves as a powerful tool in chemotaxonomy, helping to clarify phylogenetic relationships among plant species. Within the genus Gnetum, the pattern of stilbenoid occurrence provides clues to its evolutionary history and internal classification.
The presence of this compound and the closely related Gnetucleistol D was initially considered a unique characteristic of Gnetum cleistostachyum. researchgate.net Their subsequent discovery in Gnetum microcarpum provided strong chemical evidence for a close chemotaxonomic relationship between these two species. researchgate.netresearchgate.net This suggests they share a recent common ancestor with a similar enzymatic machinery for producing these specific benzofuran-type stilbenoids. The identification of this compound in G. cuspidatum further expands this chemically-linked group of Asian liana species. researchgate.net
Molecular phylogenetic studies have organized the Gnetum genus into distinct geographical clades, including Asian, African, and South American groups. frontiersin.org The fact that this compound has so far only been reported in Asian species (G. cleistostachyum, G. microcarpum, and G. cuspidatum) aligns with these molecular classifications. researchgate.netresearchgate.net The immense structural diversity of stilbenoids, ranging from simple monomers like resveratrol to complex oligomers like the gnetols, gnemonols, and unique structures such as this compound, is a defining chemical feature of the Gnetum genus. researchgate.netplantarchives.org This chemical diversity not only contributes to the plant's defense mechanisms but also provides a rich source of markers for exploring the evolutionary pathways and inter-species relationships within this unique group of gymnosperms.
Future Perspectives and Research Challenges for Gnetucleistol C
Elucidation of Complete Biosynthetic Pathway Enzymes and Genetic Regulation
A significant hurdle in the study of Gnetucleistol C is the incomplete understanding of its natural formation. The biosynthesis of stilbenoids like this compound originates from the phenylpropanoid pathway, where L-phenylalanine is the initial substrate. mdpi.com Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene (B7821643) synthase (STS) are crucial for producing the resveratrol (B1683913) monomer. nih.govnih.govmonash.edu The subsequent oligomerization of resveratrol into more complex structures, including this compound, is thought to be an oxidative process. acs.orgnih.govresearchgate.net
However, the specific enzymes—likely peroxidases or laccases—that catalyze the precise coupling of resveratrol units to form this compound have not been definitively identified. acs.orgnih.gov Research has shown that genes for stilbenoid biosynthesis in Gnetum parvifolium are highly expressed in the leaves and fruits and can be induced by stressors like high temperature and UV-C radiation. nih.govnih.govresearchgate.netbvsalud.org Future research must focus on identifying and characterizing the complete enzymatic cascade and the genetic regulatory networks that control the production of this compound in Gnetum species. This knowledge is fundamental for developing biotechnological production methods.
Table 1: Key Genes in Stilbenoid Biosynthesis in Gnetum parvifolium
| Gene Family | Function in Pathway | Expression Notes |
|---|---|---|
| PAL-like | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. mdpi.com | Highly expressed in leaves and mature fruits; induced by high temperature and UV-C. nih.govnih.govresearchgate.net |
| C4H-like | Catalyzes the hydroxylation of cinnamic acid. nih.gov | Highly expressed in leaves and mature fruits; induced by high temperature and UV-C. nih.govnih.govresearchgate.net |
| 4CL-like | Activates p-coumaric acid to its CoA ester. nih.gov | Highly expressed in leaves and mature fruits; induced by high temperature and UV-C. nih.govnih.govresearchgate.net |
| STS-like | Catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form resveratrol. nih.gov | Highly expressed in leaves and mature fruits; induced by high temperature and UV-C. nih.govnih.govresearchgate.net |
Data sourced from transcriptome analysis of Gnetum parvifolium. nih.govnih.gov
Exploration of Novel Biological Activities and Molecular Targets
Initial research indicates that this compound and related stilbenoids possess anti-inflammatory and potential anticancer properties. biosynth.commdpi.comnih.gov For instance, related compounds have shown inhibitory activity against TNF-alpha. nih.gov A significant challenge lies in expanding the scope of biological screening to uncover novel activities. The complex three-dimensional structure of this compound suggests it may interact with a variety of biological macromolecules, presenting opportunities for new therapeutic applications.
A critical area of future research is the identification of specific molecular targets. While broad anti-inflammatory effects are noted, the precise proteins or pathways modulated by this compound are largely unknown. biosynth.com Recent network pharmacology and molecular docking studies on other Gnetum-derived compounds like gnetin C have suggested potential targets in cancer pathways, such as MAPK3, SRC, EGFR, and MTOR. nih.gov Similar in silico and subsequent in vitro and in vivo studies are essential to map the molecular interactions of this compound. Identifying these targets will be crucial for understanding its mechanism of action and for guiding the development of derivatives with enhanced specificity and potency.
Development of Advanced Synthetic Routes for Scalable Research Production
The limited availability of this compound from natural sources poses a major bottleneck for extensive research. mdpi.com While isolation from Gnetum species is possible, the yields are often low. mdpi.com Therefore, the development of efficient and scalable synthetic routes is a high-priority research challenge.
Biomimetic synthesis, which mimics the proposed biosynthetic pathways, has shown promise for producing related stilbenolignans. researchgate.netnih.gov These methods often involve oxidative coupling reactions. researchgate.net However, controlling the regioselectivity and stereoselectivity of these reactions to produce this compound specifically and in high yield remains a significant synthetic challenge. Future efforts should focus on refining these biomimetic strategies and exploring total synthesis approaches. Success in this area would provide a reliable supply of the compound for in-depth biological studies and preclinical development. nih.govchemrxiv.org
In-depth Mechanistic Studies of Bioactivity in Relevant Biological Systems
Understanding the precise molecular mechanisms through which this compound exerts its biological effects is a fundamental challenge. Current knowledge is often limited to phenomenological observations, such as the inhibition of inflammatory markers. biosynth.comnih.gov Future research must delve deeper into the cellular and molecular pathways affected by this compound.
For its anti-inflammatory properties, studies should investigate its effects on key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response. frontiersin.orgmdpi.comfrontiersin.org In the context of anticancer activity, research should explore its impact on cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). frontiersin.org Elucidating these mechanisms in relevant cell culture and animal models of disease will provide a clearer picture of its therapeutic potential and could reveal biomarkers for its activity.
Table 2: Potential Mechanistic Areas of Investigation for this compound
| Biological Activity | Potential Molecular Mechanism/Pathway | Key Cellular Processes to Investigate |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). mdpi.com | NF-κB signaling, MAPK signaling, Prostaglandin (B15479496) synthesis. mdpi.comfrontiersin.org |
| Anticancer | Induction of apoptosis, Cell cycle arrest, Inhibition of metastasis. frontiersin.org | Caspase activation, Cyclin-dependent kinase (CDK) regulation, EGFR signaling. nih.govfrontiersin.org |
Investigation of this compound Metabolism and Pharmacokinetics in Pre-clinical Models
A major challenge for many polyphenolic compounds, including stilbenoids, is their low bioavailability, which can be attributed to poor absorption and rapid metabolism. researchgate.netinnovareacademics.in The metabolic fate and pharmacokinetic profile of this compound are currently unknown. It is crucial to conduct preclinical studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME).
These studies will need to identify the major metabolites of this compound and determine whether these metabolites retain biological activity. Like other stilbenes, it is likely to undergo phase II metabolism, resulting in glucuronide and sulfate (B86663) conjugates. innovareacademics.in Understanding its pharmacokinetic properties is essential for designing effective dosing regimens in future preclinical efficacy studies and for assessing its potential as a therapeutic agent. In silico ADME predictions can offer initial guidance, but these must be validated through rigorous experimental work. nih.gov
Formulation Science for Enhanced Bioavailability in Research Applications
Given the anticipated challenges with the bioavailability of this compound due to its polyphenolic structure, formulation science will play a critical role in its future development. innovareacademics.inresearchgate.net Poor water solubility and potential instability in the gastrointestinal tract can severely limit its absorption and, consequently, its efficacy in in vivo research. mdpi.com
A key research challenge will be to develop advanced formulations to overcome these limitations. Strategies such as encapsulation in liposomes, nanoemulsions, or solid lipid nanoparticles could enhance solubility, protect the compound from degradation, and improve its absorption. nih.govnih.gov For example, liposomal formulations have been shown to increase the bioavailability of other compounds like Vitamin C. mdpi.com The development of such delivery systems is not trivial and requires careful optimization of particle size, surface charge, and drug loading. Successfully formulating this compound will be essential to ensure that adequate concentrations reach target tissues in preclinical models, allowing for a true assessment of its biological activity.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Gnetucleistol C?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for proton and carbon assignments) and high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. X-ray crystallography is critical for resolving stereochemical ambiguities if crystalline derivatives are obtainable. Validate purity via high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or evaporative light scattering detection (ELSD) .
Q. How can researchers optimize extraction protocols for isolating this compound from natural sources?
- Methodological Answer : Employ sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts based on polarity. Use column chromatography with silica gel or Sephadex LH-20 for preliminary purification, followed by semi-preparative HPLC for final isolation. Monitor fractions using thin-layer chromatography (TLC) with specific staining reagents (e.g., vanillin-H2SO4 for terpenoids) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or cell viability assays (MTT/XTT) using cancer cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50 calculations). Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to minimize variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of published studies to identify variables such as assay conditions (e.g., cell line heterogeneity, solvent used) or compound purity. Replicate experiments under standardized protocols, and perform sensitivity analyses to isolate confounding factors. Cross-validate findings using orthogonal assays (e.g., in vivo models if initial data were in vitro) .
Q. What strategies are effective for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer : Design a modular synthesis route with late-stage functionalization (e.g., Suzuki-Miyaura coupling for aryl modifications). Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis. Characterize derivatives via LC-MS and NMR, and compare bioactivity against the parent compound to establish SAR trends .
Q. How should researchers design experiments to investigate this compound’s mechanism of action at the molecular level?
- Methodological Answer : Employ proteomics (e.g., affinity purification mass spectrometry) or transcriptomics (RNA-seq) to identify target pathways. Validate hits using CRISPR/Cas9 knockouts or siRNA silencing in relevant cell models. Combine with biophysical techniques (e.g., surface plasmon resonance) to measure binding kinetics .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate LD50/LC50 values. Apply Bayesian hierarchical models to account for inter-study variability. Include sensitivity analyses to assess robustness, and report confidence intervals to quantify uncertainty .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use Google Scholar to identify highly cited studies, but cross-check primary sources for accuracy .
- Data Reproducibility : Document experimental protocols in supplementary materials, including instrument settings and reagent batch numbers. Share raw data via repositories like Figshare or Zenodo .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals. Declare conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
